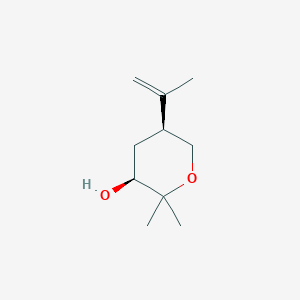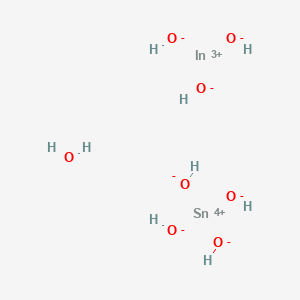![molecular formula C16H14N4O2 B12574471 [Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol CAS No. 188394-36-7](/img/structure/B12574471.png)
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with pyridine rings and two methanol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridazine derivatives with pyridine-2-carbaldehyde in the presence of a base can yield the desired compound. The reaction conditions often involve solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol can undergo various chemical reactions, including:
Oxidation: The methanol groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Pyridazine-3,6-diyldi(pyridine-6,2-diyl)dialdehyde or dicarboxylic acid.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学的研究の応用
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug design, particularly in the development of inhibitors for specific enzymes or receptors.
作用機序
The mechanism of action of [Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with metals also contributes to its functionality in materials science .
類似化合物との比較
Similar Compounds
Pyridazine: A simpler analog with only the pyridazine ring.
Pyridazinone: Contains a carbonyl group at the 3-position of the pyridazine ring.
Pyridine: A basic heterocycle with a single nitrogen atom in a six-membered ring.
Uniqueness
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol is unique due to its fused ring structure and the presence of methanol groups, which enhance its reactivity and potential for forming diverse derivatives. This structural complexity allows for a broader range of applications compared to simpler analogs .
特性
CAS番号 |
188394-36-7 |
|---|---|
分子式 |
C16H14N4O2 |
分子量 |
294.31 g/mol |
IUPAC名 |
[6-[6-[6-(hydroxymethyl)pyridin-2-yl]pyridazin-3-yl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C16H14N4O2/c21-9-11-3-1-5-13(17-11)15-7-8-16(20-19-15)14-6-2-4-12(10-22)18-14/h1-8,21-22H,9-10H2 |
InChIキー |
CNMBICRVIRUMPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C2=NN=C(C=C2)C3=CC=CC(=N3)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
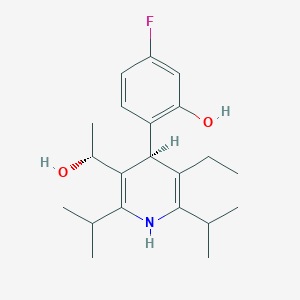

![2'-Phenylspiro[cyclopentane-1,1'-indene]](/img/structure/B12574422.png)
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
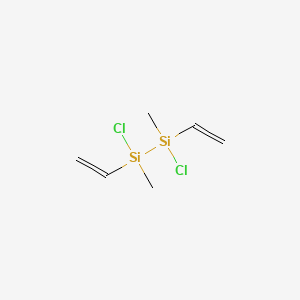
![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
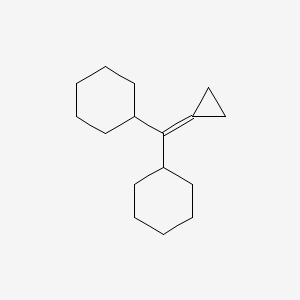
![1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-](/img/structure/B12574451.png)
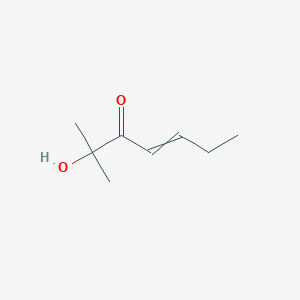
![2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12574462.png)
